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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)propan-1-amine

CAS No.: 80258-61-3

Cat. No.: B1602241

Get Quote

Executive Summary
This guide details the methodology for utilizing 3-(4-Nitrophenyl)propan-1-amine as a C-

terminal capping agent or side-chain modifier in peptide synthesis. While the user-provided

CAS (23495-94-5) is noted, this guide focuses on the commercially validated structure CAS

80258-61-3.

This amine is a strategic building block in medicinal chemistry. It serves two primary functions:

Latent Functionality: The nitro group (

) is chemically inert during standard peptide coupling but can be selectively reduced to an
aniline (

) post-coupling. This allows for the subsequent attachment of electrophiles (e.g.,
fluorophores, PROTAC E3 ligase ligands) at a later stage.

Spectroscopic Handle: The nitrophenyl moiety provides a distinct UV chromophore (

nm), facilitating HPLC monitoring of otherwise non-UV-active aliphatic peptides.
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Chemical Profile & Mechanistic Rationale[1][2][3]
Compound Properties

Property Data

Chemical Name 3-(4-Nitrophenyl)propan-1-amine

Structure

Molecular Weight 180.21 g/mol

pKa (Conjugate Acid) ~9.8 (Estimated)

Appearance Yellowish oil or low-melting solid

Solubility
High: DMF, DMSO, MeOH, DCM.[1][2] Low:

Water, Hexanes.

Storage
2-8°C, Hygroscopic (Store under

or Ar)

Reactivity Analysis
Unlike 4-nitroaniline, which is weakly nucleophilic due to direct conjugation with the nitro group,

3-(4-Nitrophenyl)propan-1-amine possesses a propyl spacer. This spacer insulates the

primary amine from the electron-withdrawing effect of the nitro group.

Nucleophilicity: Comparable to standard aliphatic amines (e.g., phenylalanine methyl ester).

Basicity: It exists as a protonated salt (

) at neutral pH. Successful coupling requires a tertiary base (DIEA or NMM) to generate the
free reactive amine (

).

Experimental Protocols
Method A: High-Efficiency HATU Coupling
(Recommended)
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Best for: Precious peptides, sterically hindered amino acids, or small-scale discovery synthesis.

Reagents:

Carboxylic Acid Component (Peptide-COOH) [1.0 equiv]

3-(4-Nitrophenyl)propan-1-amine [1.2 equiv][3]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) [1.1 equiv]

DIEA (N,N-Diisopropylethylamine) [3.0 equiv]

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

Activation: Dissolve the Peptide-COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration).

Add DIEA (2.0 equiv) and stir for 2 minutes.

Pre-activation: Add HATU (1.1 equiv) to the mixture. The solution may turn slightly yellow.[4]

Stir for 30–60 seconds to form the activated OAt-ester.

Amine Addition: In a separate vial, dissolve 3-(4-Nitrophenyl)propan-1-amine (1.2 equiv) in

minimal DMF. Add the remaining DIEA (1.0 equiv) to this amine solution to ensure it is

deprotonated.

Coupling: Add the amine solution dropwise to the activated peptide mixture.

Reaction: Stir at Room Temperature (RT) under nitrogen atmosphere.

Monitoring: Check via LC-MS or TLC after 1 hour. The reaction is typically complete within

2–4 hours.

Quench: Dilute with EtOAc (10x reaction volume). Wash sequentially with:

10% Citric Acid or 1M HCl (removes unreacted amine/DIEA).
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Sat.

(removes unreacted acid/HATU byproducts).

Brine.[5]

Drying: Dry organic layer over

, filter, and concentrate in vacuo.

Method B: Scalable EDC/HOBt Coupling
Best for: Gram-scale synthesis, cost-sensitive projects.

Reagents:

Peptide-COOH [1.0 equiv]

Amine [1.1 equiv][3]

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) [1.2 equiv]

HOBt (Hydroxybenzotriazole) [1.2 equiv]

NMM (N-Methylmorpholine) [2.5 equiv]

Solvent: DCM (Dichloromethane) or DMF if solubility is poor.[5]

Procedure:

Dissolve Peptide-COOH and HOBt in DCM/DMF at

.

Add EDC·HCl and stir for 15 minutes at

.

Add the Amine and NMM.
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Allow the mixture to warm to RT and stir overnight (12–16 hours).

Workup: Similar to Method A, but ensure DCM is not evaporated before washing if the

volume is sufficient.

Visualization of Reaction Logic
General Coupling Workflow
The following diagram illustrates the critical decision points and flow for the synthesis.
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Caption: Workflow for HATU-mediated coupling of 3-(4-Nitrophenyl)propan-1-amine.

Mechanistic Pathway
Understanding the activation ensures troubleshooting capability.
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Caption: Mechanism of base-mediated HATU activation and subsequent aminolysis.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield Amine protonation
Ensure pH > 8 during coupling.

Add more DIEA.

No Reaction Steric hindrance

Switch from EDC to HATU or

PyBOP. Increase temp to

40°C.

Dimerization Over-activation

Reduce activation time

(Peptide + HATU) to < 2 mins

before adding amine.

Solubility Peptide aggregation
Add chaotropic salts (LiCl) or

use NMP as solvent.

Color Change Nitro group reduction

Avoid strong reducing agents

(e.g.,

) during workup.

Safety & Handling
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Toxicity: Nitroaromatics can be toxic if inhaled or absorbed. Handle in a fume hood.

Stability: The compound is stable at room temperature but should be stored away from

strong reducing agents.

Waste: Dispose of aqueous washes containing nitro compounds as hazardous organic

waste, not down the drain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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